Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an amino group, a difluoropropyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Difluoropropyl Group: The difluoropropyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoropropyl halide.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Esterification: The ethyl ester group can be introduced through an esterification reaction involving ethanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the biological activity of thiazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The difluoropropyl group may enhance the compound’s binding affinity and specificity for its target. The amino group can form hydrogen bonds with biological molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate: can be compared with other thiazole derivatives such as:
Uniqueness
The presence of the difluoropropyl group in this compound distinguishes it from other thiazole derivatives. This group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2S/c1-3-15-8(14)6-7(12)16-5(13-6)4-9(2,10)11/h3-4,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYRSLVXAVXPHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)CC(C)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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